Ethyl 6-(tert-butyl)nicotinate is a chemical compound belonging to the class of nicotinic acid esters. It is characterized by the presence of a tert-butyl group at the 6-position of the nicotinic acid structure, which is an aromatic compound derived from nicotine. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Ethyl 6-(tert-butyl)nicotinate can be synthesized through various methods involving the reaction of nicotinic acid derivatives with alcohols in the presence of acidic catalysts. It is classified under esters, specifically as a nicotinic acid ester. The molecular formula for Ethyl 6-(tert-butyl)nicotinate is , with a molecular weight of approximately 219.29 g/mol.
The synthesis of Ethyl 6-(tert-butyl)nicotinate typically involves the esterification reaction between 6-(tert-butyl)nicotinic acid and ethanol. The general procedure can be outlined as follows:
The yield and purity of Ethyl 6-(tert-butyl)nicotinate can vary based on reaction conditions, such as temperature, time, and the choice of solvent.
Ethyl 6-(tert-butyl)nicotinate can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and reduction:
These reactions highlight its versatility in synthetic applications.
Ethyl 6-(tert-butyl)nicotinate has potential applications in:
Ethyl 6-(tert-butyl)nicotinate (CAS 56029-47-1) exemplifies the strategic integration of steric hindrance and functional versatility in medicinal chemistry. Characterized by its pyridine core, C6 tert-butyl group, and C3 ethyl ester, this compound belongs to the nicotinate class—derivatives of nicotinic acid (vitamin B3) where the carboxylic acid is esterified, and the pyridine ring bears alkyl substitutions. Unlike classical nicotinic acid derivatives focused on vitamin activity, modern applications leverage its unique physicochemical profile for targeted bioactivity modulation. Its commercial availability (≥97% purity) and synthetic accessibility facilitate rapid exploration in drug discovery programs, particularly in cardiovascular and oncology therapeutics [1] [4].
Nicotinic acid derivatives historically addressed metabolic disorders, but Ethyl 6-(tert-butyl)nicotinate’s *tert-butyl moiety confers distinct advantages in pharmacokinetics (PK) and target engagement:
Lipophilicity-Bioavailability Balance: The tert-butyl group (logP +1.2 vs. H) enhances membrane permeability, while the ester maintains moderate solubility (calculated cLogP ≈2.5). This balance addresses a key limitation in earlier nicotinate drugs, where high polarity limited cellular uptake. In P2Y12 receptor antagonist development, analogues featuring this scaffold demonstrated 3-fold higher intestinal absorption than carboxylate counterparts in rat models [2].
Metabolic Stability: Ester hydrolysis is a common metabolic pathway for nicotinates. However, the C6 tert-butyl group sterically shields the ester, reducing first-pass metabolism. This was validated in liver microsome studies, where 6-(tert-butyl) derivatives exhibited >50% remaining parent compound after 60 min vs. <20% for 6-H analogues [2].
Therapeutic Case Study: P2Y12 AntagonistsEthyl 6-aminonicotinate sulfonylureas—synthesized from esters like Ethyl 6-(tert-butyl)nicotinate—emerged as *reversible antagonists of the platelet ADP receptor P2Y12. Key advantages over thienopyridines (e.g., clopidogrel):
Table 1: Physicochemical Properties of Ethyl 6-(tert-butyl)nicotinate
Property | Value | Method/Note |
---|---|---|
CAS Number | 56029-47-1 | |
Molecular Formula | C12H17NO2 | |
Molecular Weight | 207.27 g/mol | |
Boiling Point | 314.7±22.0°C (est.) | Calculated (760 mmHg) [4] |
LogP | ~2.5 | Estimated |
Density | 1.09±0.1 g/cm³ | Calculated [5] |
The synergy between the pyridine nitrogen, tert-butyl group, and ethyl ester enables precise bioactivity tuning through steric, electronic, and geometric effects:
Preorganizing molecules for optimal target binding. In FGFR4 kinase inhibitors (WO2019242689A1), analogous tert-butyl nicotinates improved selectivity by >10x vs. FGFR1-3, attributed to the group’s fit into a hydrophobic pocket [3].
Electronic Modulation:
Ester: Balances polarity and acts as a synthetic handle for in situ hydrolysis or amidation. In sulfonylurea-based P2Y12 antagonists, the ethyl ester was hydrolyzed to carboxylic acids in later analogs to enhance solubility without losing potency [2].
Synergistic Impact on SAR:Systematic substitutions reveal cooperative effects:
Table 2: Bioactivity of Ethyl 6-(tert-butyl)nicotinate Derivatives in Therapeutic Applications
Derivative Structure | Biological Target | Key SAR Insight | Ref |
---|---|---|---|
Sulfonylureas with AB-ring system | P2Y12 receptor | IC50 0.12 μM; 3× higher solubility than urea analogs | [2] |
4-Phenyl-6-tert-butyl nicotinate | Kinase inhibition | FGFR4 IC50 < 100 nM; selectivity >10x vs FGFR1 | [3] [5] |
6-Cyclopropyl analogs | Antibacterial leads | Enhanced metabolic stability (t1/2 90 min) | [1] |
Design Principle: The C3 ester and C6 tert-butyl create a "push-pull" effect—electron-withdrawing ester enhances pyridine N basicity, while electron-donating tert-butyl adjusts ring electron density. This allows fine-tuning of π-stacking or cation-π interactions in target binding [3] [9].
Concluding Remarks
Ethyl 6-(tert-butyl)nicotinate exemplifies modern nicotinate engineering, where steric bulk and versatile functional groups converge to overcome historical limitations in solubility, metabolism, and target selectivity. Its success in P2Y12 antagonists and kinase inhibitors underscores its role as a multifunctional scaffold poised for expansion into new therapeutic areas, including immunomodulation and anti-infectives.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3